

# BPR1J-097 cell viability assay MOLM-13 MV4-11

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## Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

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## Application Notes: BPR1J-097 in AML Models

**BPR1J-097** Hydrochloride is a novel and potent Fms-like tyrosine kinase 3 (FLT3) inhibitor, demonstrating significant activity in models of Acute Myeloid Leukemia (AML) [1] [2]. It inhibits FLT3 kinase activity at low nanomolar concentrations and induces apoptosis in FLT3-driven AML cells. The following data summarizes its key experimental findings.

### Quantitative Profile of BPR1J-097

Parameter	Value / Result	Experimental Context
<b>FLT3 Kinase IC<sub>50</sub></b>	11 nM [1] / 1-10 nM [2]	In vitro kinase assay
<b>Cell Growth Inhibition (GC<sub>50</sub>)</b>		
└ MOLM-13 cells	21 ± 7 nM [1] [2]	72-hour cell viability assay (MTS)
└ MV4-11 cells	46 ± 14 nM [1] [2]	72-hour cell viability assay (MTS)
<b>Key Signaling Effects</b>	Inhibits phosphorylation of FLT3 and STAT5 [1]	Western blot / cell-based assay

Parameter	Value / Result	Experimental Context
<b>Apoptosis Induction</b>	Emergence of active caspase-3 [1]	Cell-based assay
└ MOLM-13 cells	Observed at 10 nM [1]	
└ MV4-11 cells	Observed at 100 nM [1]	
<b>In Vivo Efficacy (Mice)</b>	Pronounced tumour growth inhibition and regression [1] [2]	MOLM-13 & MV4-11 xenograft models
└ Dosage	10 & 25 mg/kg, i.v., once daily [1]	
└ Key Result	Tumour shrinkage in large (>2000 mm <sup>3</sup> ) MOLM-13 tumours [1]	

## Detailed Experimental Protocols

Here are the step-by-step methodologies for key experiments as described in the literature.

### Protocol 1: FLT3 Kinase Inhibition Assay [1]

This protocol measures the direct inhibition of FLT3 kinase activity by **BPR1J-097**.

- **Assay Setup:** Perform reactions in a 96-well plate. The final reaction volume is 50  $\mu$ L.
- **Reaction Composition:** The mixture includes:
  - 25 mM Tris (pH 7.4)
  - 10 mM MgCl<sub>2</sub>
  - 4 mM MnCl<sub>2</sub>
  - 1 mM DTT
  - 0.02% Triton X-100
  - 0.01% BSA
  - 1  $\mu$ M ATP
  - 20  $\mu$ M peptide substrate (GGMEDIYFEFMGGKKK)
  - 75 ng of recombinant FLT3 protein
  - **BPR1J-097** at the desired concentration (a DMSO vehicle is used for controls).
- **Incubation:** Incubate the reaction plate at 30°C for 4 hours.

- **Detection:** After incubation, add 50  $\mu\text{L}$  of Kinase-Glo Plus Reagent to each well. Incubate at 25°C for 20 minutes to allow the luminescence signal to develop.
- **Measurement:** Transfer a 70  $\mu\text{L}$  aliquot from each well to a black microtiter plate. Measure the luminescence using a multilabel counter. The signal is inversely proportional to kinase activity.
- **Data Analysis:** The  $\text{IC}_{50}$  value (concentration that inhibits 50% of kinase activity) is determined from three independent experiments.

## Protocol 2: Cell Viability (Proliferation) Assay [1]

This protocol determines the effect of **BPR1J-097** on the viability of AML cell lines.

- **Cell Seeding:** Seed MOLM-13 or MV4-11 cells at a density of 10,000 cells per well in a 96-well culture plate.
- **Pre-incubation:** Allow the cells to adhere and grow for 16 hours under standard cell culture conditions (37°C, 5%  $\text{CO}_2$ ).
- **Compound Treatment:** Treat the cells with either a vehicle control (DMSO) or **BPR1J-097** across a range of concentrations. Ensure each treatment is performed with multiple replicates.
- **Incubation:** Incubate the treated cells for 72 hours.
- **Viability Quantification:** Add MTS reagent to each well and incubate according to the manufacturer's instructions. Metabolically active cells will convert MTS into a formazan dye.
- **Absorbance Measurement:** Measure the absorbance of the formazan product at 490 nm using a plate reader.
- **Data Analysis:** The  $\text{GC}_{50}$  value (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated wells to vehicle-treated control wells, using appropriate software (e.g., Prism).

## Protocol 3: In Vivo Efficacy Study in Mouse Xenograft Models [1]

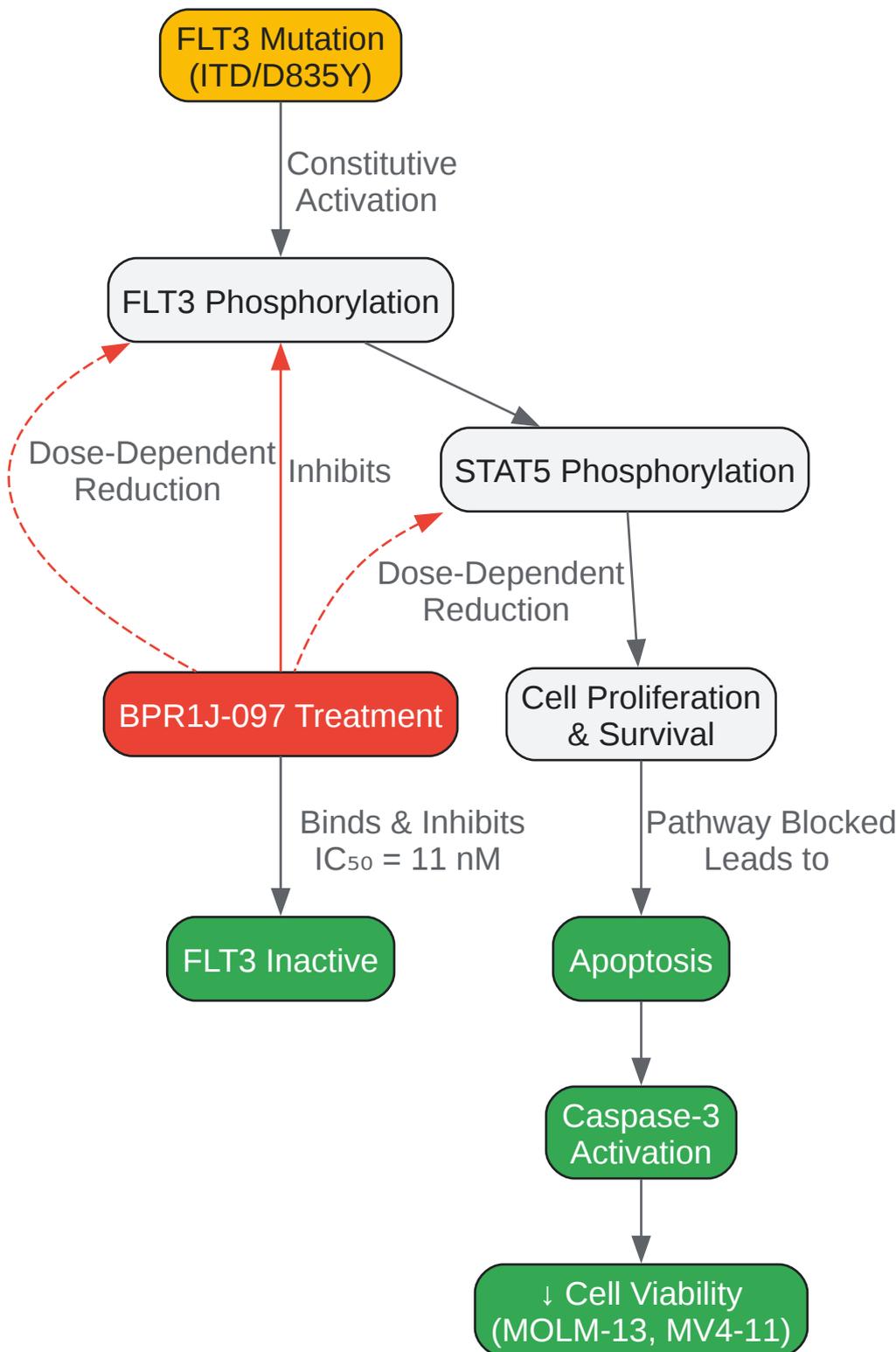
This protocol evaluates the anti-tumor efficacy of **BPR1J-097** in vivo.

- **Animal and Model Preparation:**
  - Use 8-week-old male nude mice.
  - Subcutaneously inoculate mice with MOLM-13 cells ( $1 \times 10^6$  per flank) or MV4-11 cells ( $5 \times 10^6$  per flank) to establish tumors.
- **Grouping and Dosing:**
  - When tumor volumes reach 100-200  $\text{mm}^3$ , randomize animals into treatment and control groups (n=5-7 per group).

- Treat animals with **BPR1J-097** Hydrochloride (e.g., 10 and 25 mg/kg) or a vehicle control via intravenous (i.v.) injection.
- Administer the treatment once daily, for 5 days per week, over a 2-week period.
- **Monitoring:**
  - Measure tumor dimensions and animal body weight twice weekly.
  - Calculate tumor volume using the formula: **Volume = (length × width<sup>2</sup>) / 2.**
- **Study Endpoint:**
  - At the end of the study, euthanize animals by carbon dioxide inhalation followed by cervical dislocation.

## Mechanism of Action Signaling Pathway

The diagram below illustrates the proposed mechanism of **BPR1J-097** in FLT3-driven AML cells, summarizing the key findings from the application notes.



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Diagram Title: **BPR1J-097** Inhibits FLT3 Signaling in AML

## Key Experimental Considerations

- **Controlled Substance:** Please note that **BPR1J-097** is a controlled substance and may not be available for purchase in all territories [1].
- **Solubility and Storage:** For in vitro studies, be mindful that **BPR1J-097** is hygroscopic and has limited solubility in DMSO. Prepare stock solutions fresh and follow recommended storage conditions (4°C, sealed, away from moisture) [1].
- **In Vivo Model Efficacy:** The pronounced tumor regression observed in xenograft models, including large established tumors, highlights the strong therapeutic potential of **BPR1J-097** for AML [1].

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## References

1. BPR1J-097 Hydrochloride | FLT3 Inhibitor [medchemexpress.com]
2. (PDF) BPR - 1 , a novel FLT3 kinase inhibitor, exerts potent... J 097 [academia.edu]

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